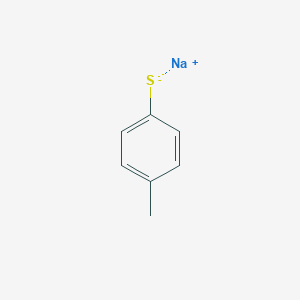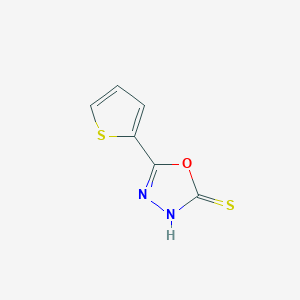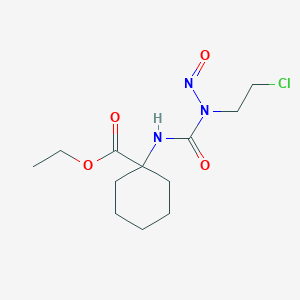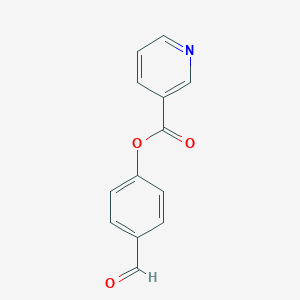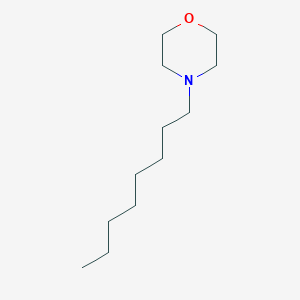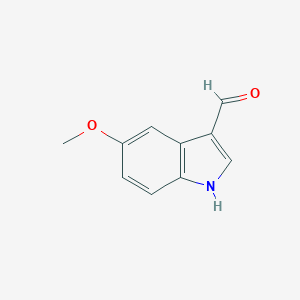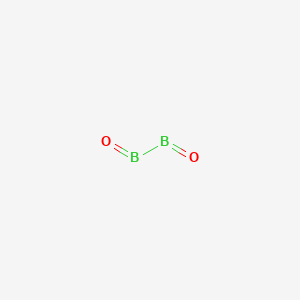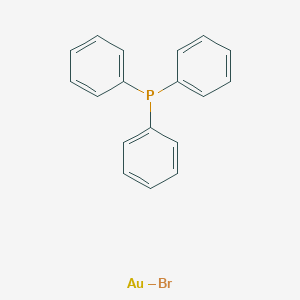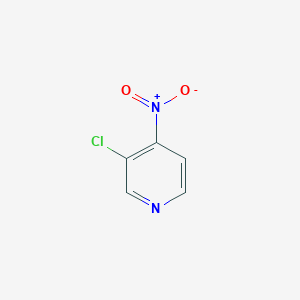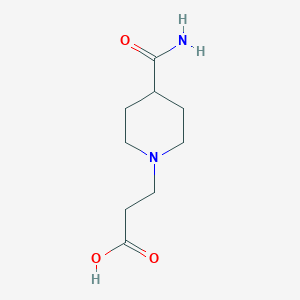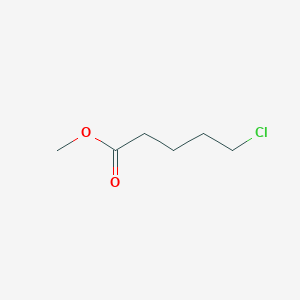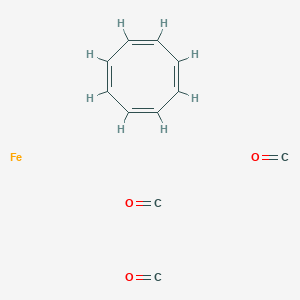
Tricarbonyl(cyclooctatetraene)iron(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricarbonyl(cyclooctatetraene)iron(II) is an organometallic compound characterized by its unique molecular structure and chemical properties. This compound is a subject of interest due to its potential applications in various chemical reactions and processes.
Synthesis Analysis
The synthesis of Tricarbonyl(cyclooctatetraene)iron(II) and its derivatives has been explored through various methods. For instance, the preparation of related iron tricarbonyl complexes has been reported through the co-condensation of iron atoms with specific dienes at low temperatures, leading to stable complexes at certain conditions (Pertici et al., 1995).
Molecular Structure Analysis
The molecular structure of Tricarbonyl(cyclooctatetraene)iron(II) and related complexes has been determined using X-ray crystallography. These studies reveal important details about the coordination of the iron atom and the conformation of the ligands involved (Krüger, 1970).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, showcasing its versatility. For example, it undergoes 1,3-dipolar cycloaddition reactions regio-, stereo-, and chemoselectively, leading to the formation of complex structures like spiro[4.5]decane systems (Ong et al., 1996).
Physical Properties Analysis
The physical properties of Tricarbonyl(cyclooctatetraene)iron(II) are influenced by its molecular structure. Studies involving density functional theory (DFT) calculations have shed light on the energy differences between various isomers and their iron tricarbonyl complexes, providing insights into their stability and physical properties (Bao et al., 2012).
Chemical Properties Analysis
The chemical properties of this compound are characterized by its reactions with various reagents and under different conditions. For example, the reaction with carbon monoxide and trimethylphosphite leads to the formation of novel compounds with distinct iron coordination (Pertici et al., 1995).
Wissenschaftliche Forschungsanwendungen
Reactivity and Cluster Formation
Fe(cot)(CO)3 has been explored for its reactivity, leading to the synthesis of novel cluster compounds. One study described the synthesis and characterization of [Ge8Fe(CO)3]3- and the anionic organometallic species [Fe(η^3-C8H8)(CO)3]-, showcasing the compound's ability to engage in reactions leading to unprecedented functionalized germanium Zintl anions (Zhou & Goicoechea, 2010).
Catalysis and Organic Synthesis
The complex has found extensive use in catalysis, particularly in homogeneous catalysis for hydrogenation and C-C and C-N bond formation. Its catalytic activity is attributed to the presence of a non-innocent ligand, which effectively triggers unique redox properties, leading to significant advancements in synthetic applications (Akter & Anbarasan, 2021).
Material Science
In material science, Fe(cot)(CO)3 has been used as a catalyst source for the growth of multi-walled carbon nanotubes (MWNTs). A study demonstrated the synthesis of preferentially oriented MWNTs by chemical vapor deposition, using Fe(cot)(CO)3, highlighting its role in producing materials with low defect density and low metal content (Harris et al., 2005).
Environmental Applications
The complex has also been studied for environmental applications, such as the photochemical reduction of CO2 to CO, showing high activity and selectivity. The use of (cyclopentadienone)iron-tricarbonyl complexes in this context offers a promising approach for CO2 photoreduction, with significant turnover numbers and frequencies (Rosas-Hernández et al., 2016).
Mechanistic Insights
Research into the mechanistic aspects of reactions involving Fe(cot)(CO)3 has provided valuable insights into molecular dynamics and reactivity patterns. For instance, studies on equilibrium fluctuations and symmetry breaking in organometallic complexes have shed light on the internal dynamics of such molecules, contributing to a deeper understanding of their behavior in various chemical contexts (Hill et al., 2013).
Safety And Hazards
Tricarbonyl(cyclooctatetraene)iron(II) is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
cyclooctatetraene;formaldehyde;iron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.3CO.Fe/c1-2-4-6-8-7-5-3-1;3*1-2;/h1-8H;;;;/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7-;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOCYVWRKJTXOL-JGZYGLCTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C=O.C=O.C1=CC=CC=CC=C1.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=O.C=O.C=O.C\1=C\C=C/C=C\C=C1.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FeO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tricarbonyl(cyclooctatetraene)iron | |
CAS RN |
12093-05-9 |
Source


|
| Record name | Tricarbonyl(cyclooctatetraene)iron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

